5-Nitropyridine-2-carbonyl chloride

Catalog No.
S828749
CAS No.
59290-88-9
M.F
C6H3ClN2O3
M. Wt
186.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitropyridine-2-carbonyl chloride

CAS Number

59290-88-9

Product Name

5-Nitropyridine-2-carbonyl chloride

IUPAC Name

5-nitropyridine-2-carbonyl chloride

Molecular Formula

C6H3ClN2O3

Molecular Weight

186.55 g/mol

InChI

InChI=1S/C6H3ClN2O3/c7-6(10)5-2-1-4(3-8-5)9(11)12/h1-3H

InChI Key

VZYCZLWEPUPSRW-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])C(=O)Cl

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C(=O)Cl

Application in Suzuki–Miyaura Coupling

Scientific Field: Organic Chemistry - Transition Metal Catalysis

Summary of Application: 5-Nitropyridine-2-carbonyl chloride is utilized in the Suzuki–Miyaura (SM) coupling process, a pivotal carbon–carbon bond-forming reaction. Its role is often as a precursor to organoboron reagents that participate in the coupling .

Methods of Application: The compound is reacted with boron reagents under palladium catalysis. The reaction conditions are mild and functional group tolerant, which is beneficial for the stability and preparation of the organoboron reagents .

Results and Outcomes: The SM coupling facilitated by 5-Nitropyridine-2-carbonyl chloride leads to the formation of various organic compounds with high yields and regioselectivity. The process is environmentally benign and applicable under a variety of conditions .

Synthesis of Nitropyridines

Scientific Field: Organic Synthesis

Summary of Application: 5-Nitropyridine-2-carbonyl chloride serves as a key intermediate in the synthesis of various nitropyridines, which are valuable in medicinal chemistry .

Methods of Application: The compound undergoes electrophilic substitution reactions, often involving N_2O_5 in organic solvents, to yield different substituted nitropyridines .

Results and Outcomes: The synthesis approach using 5-Nitropyridine-2-carbonyl chloride achieves high yields and regioselectivity, producing nitropyridines that are crucial for further pharmaceutical applications .

Reduction of Nitroarenes

Scientific Field: Green Chemistry

Summary of Application: 5-Nitropyridine-2-carbonyl chloride is used in the reduction of nitroarenes to aryl amines, which are essential in various industrial applications .

Methods of Application: The reduction process involves green methodologies, focusing on economic and environmentally friendly procedures to convert nitroarenes to amines .

Results and Outcomes: The methodologies developed with 5-Nitropyridine-2-carbonyl chloride result in efficient and sustainable production of aryl amines, with significant implications for the chemical industry .

Development of Organic Light-Emitting Diodes (OLEDs)

Scientific Field: Optoelectronics

Summary of Application: 5-Nitropyridine-2-carbonyl chloride is used in the synthesis of organic compounds that form the active layer in OLEDs, which are essential for creating more efficient displays and lighting systems .

Methods of Application: The compound is incorporated into the molecular structure of organic semiconductors, which are then deposited onto substrates to form the emissive layer of OLEDs .

Results and Outcomes: The resulting OLEDs demonstrate improved luminous efficiency, color purity, and operational stability, contributing to advancements in display and lighting technologies .

Synthesis of Pesticides

Scientific Field: Agrochemistry

Summary of Application: 5-Nitropyridine-2-carbonyl chloride is a precursor in the synthesis of a variety of pesticides, playing a crucial role in enhancing their effectiveness and specificity .

Methods of Application: The compound undergoes chemical reactions to produce active ingredients for pesticides, which are then formulated into products used in agriculture .

Results and Outcomes: The pesticides synthesized using 5-Nitropyridine-2-carbonyl chloride show increased potency against targeted pests, leading to improved crop protection and yield .

Creation of Advanced Polymers

Scientific Field: Polymer Chemistry

Summary of Application: 5-Nitropyridine-2-carbonyl chloride is involved in the creation of advanced polymers with enhanced properties for industrial applications .

Methods of Application: The compound is used as a monomer or a cross-linking agent in polymerization reactions to produce polymers with specific characteristics .

Results and Outcomes: The polymers exhibit desirable properties such as increased thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications .

Pharmaceutical Drug Development

Scientific Field: Pharmacology

Summary of Application: 5-Nitropyridine-2-carbonyl chloride is utilized in the development of new pharmaceutical drugs, particularly those targeting neurological disorders .

Methods of Application: The compound is used to synthesize intermediates that are further modified to create drugs with potential therapeutic effects on the central nervous system .

Results and Outcomes: Some of the synthesized compounds have shown promising results in preclinical studies, indicating potential benefits for treating conditions such as depression and anxiety .

Research in Nanotechnology

Scientific Field: Nanotechnology

Summary of Application: 5-Nitropyridine-2-carbonyl chloride is used in the synthesis of nanomaterials, which have applications in electronics, medicine, and environmental remediation .

Methods of Application: The compound is a building block for creating nanoscale structures through controlled chemical reactions, often involving self-assembly processes .

Results and Outcomes: The nanomaterials developed exhibit unique properties such as high surface area, reactivity, and selectivity, enabling their use in various cutting-edge technologies .

Catalysis Research

Scientific Field: Catalysis

Summary of Application: 5-Nitropyridine-2-carbonyl chloride is investigated for its potential role as a ligand in catalytic systems, which can enhance the efficiency of chemical reactions .

Methods of Application: The compound is used to synthesize ligands for metal catalysts, which are then tested in various catalytic reactions to improve their performance .

Results and Outcomes: The catalytic systems developed with 5-Nitropyridine-2-carbonyl chloride as a ligand have shown improved reaction rates, yields, and selectivity in preliminary studies .

5-Nitropyridine-2-carbonyl chloride is a chemical compound with the molecular formula C6_6H3_3ClN2_2O3_3. It features a pyridine ring substituted with a nitro group at the 5-position and a carbonyl chloride functional group at the 2-position. This compound is characterized by its reactivity due to the presence of the acyl chloride group, which makes it a valuable intermediate in organic synthesis.

As there's no documented research on specific applications, a mechanism of action cannot be established for 5-Nitropyridine-2-carbonyl chloride.

Due to the presence of the acyl chloride group, 5-Nitropyridine-2-carbonyl chloride is likely to be corrosive and reactive. It can react violently with water and alcohols, releasing hydrochloric acid (HCl) fumes. Similar to other aromatic nitro compounds, it might also be a potential explosive hazard.

General Safety Precautions for Acyl Chlorides:

  • Acyl chlorides should be handled with proper personal protective equipment (PPE) including gloves, goggles, and a fume hood [].
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from incompatible materials such as water and alcohols.

  • Hydrolysis: The acyl chloride group reacts with water, resulting in the formation of 5-nitropyridine-2-carboxylic acid. This reaction is often vigorous and exothermic.
  • Nucleophilic Substitution: The carbonyl chloride can react with various nucleophiles, including amines and alcohols, leading to the formation of amides or esters, respectively.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

The synthesis of 5-nitropyridine-2-carbonyl chloride typically involves:

  • Nitration: Starting from pyridine, nitration can introduce a nitro group at the 5-position.
  • Carbonylation: The introduction of a carbonyl chloride group can be achieved through reactions involving thionyl chloride or phosphorus oxychloride with the corresponding pyridine derivative.

A common synthetic route involves:

  • Nitrating 2-chloropyridine to form 5-nitropyridine.
  • Reacting this product with thionyl chloride to yield 5-nitropyridine-2-carbonyl chloride .

5-Nitropyridine-2-carbonyl chloride finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs and biologically active compounds.
  • Agricultural Chemicals: Its derivatives are used in the formulation of herbicides and fungicides.
  • Material Science: It may be utilized in synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving 5-nitropyridine-2-carbonyl chloride focus on its reactivity with biological molecules. For example:

  • Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit specific enzymes, potentially leading to therapeutic applications.
  • Binding Studies: Investigations into how this compound interacts with proteins or nucleic acids could reveal insights into its biological mechanisms.

Several compounds share structural similarities with 5-nitropyridine-2-carbonyl chloride. Here are a few notable examples:

Compound NameStructureUnique Features
3-NitropyridineC5_5H4_4N2_2O2_2Exhibits different reactivity patterns due to position of nitro group.
2-Chloro-5-nitropyridineC5_5H4_4ClN2_2OUsed as an intermediate for synthesizing bactericides.
5-AminopyridineC5_5H6_6N2_2Shows potential as an anti-inflammatory agent.
6-Nitropyridin-3-carboxylic acidC6_6H4_4N2_2O3_3Different functional groups lead to unique biological activities.

These comparisons highlight that while these compounds share a common pyridine structure, their unique substituents dictate distinct chemical properties and potential applications.

5-Nitropyridine-2-carbonyl chloride represents a bifunctional pyridine derivative characterized by the presence of both electron-withdrawing nitro and carbonyl chloride substituents on the aromatic heterocycle. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 5-nitropyridine-2-carbonyl chloride, reflecting the positioning of the nitro group at the 5-position and the carbonyl chloride functionality at the 2-position of the pyridine ring. The systematic naming convention follows established protocols for heterocyclic compounds, where the pyridine nitrogen is assigned position 1, and subsequent positions are numbered sequentially around the ring.

The molecular structure of 5-nitropyridine-2-carbonyl chloride exhibits a planar configuration consistent with aromatic pyridine derivatives, featuring a molecular formula of C₆H₃ClN₂O₃ and a molecular weight of 186.55 grams per mole. The compound's structural integrity is characterized by the preservation of aromatic character despite the presence of strongly electron-withdrawing substituents. The nitro group at position 5 creates significant electronic perturbation within the π-electron system, while the carbonyl chloride functionality at position 2 provides a highly reactive electrophilic center suitable for numerous synthetic transformations.

Detailed spectroscopic analysis reveals that the compound maintains the characteristic aromatic pyridine backbone while exhibiting modified electronic properties due to substituent effects. The InChI identifier InChI=1S/C6H3ClN2O3/c7-6(10)5-2-1-4(3-8-5)9(11)12/h1-3H and the corresponding InChIKey VZYCZLWEPUPSRW-UHFFFAOYSA-N provide unique digital fingerprints for chemical database identification. The canonical SMILES representation C1=CC(=NC=C1N+[O-])C(=O)Cl effectively captures the connectivity and charge distribution within the molecule.

PropertyValueSource
IUPAC Name5-nitropyridine-2-carbonyl chloridePubChem
Molecular FormulaC₆H₃ClN₂O₃PubChem
Molecular Weight186.55 g/molPubChem
CAS Registry Number59290-88-9PubChem
InChIKeyVZYCZLWEPUPSRW-UHFFFAOYSA-NPubChem

The three-dimensional conformational analysis of 5-nitropyridine-2-carbonyl chloride demonstrates the compound's adherence to typical pyridine geometry, with bond angles and distances consistent with sp² hybridization of the ring carbons and nitrogen. The nitro group adopts a coplanar arrangement with the pyridine ring, maximizing conjugation with the aromatic π-system, while the carbonyl chloride substituent maintains optimal geometry for nucleophilic attack. This structural arrangement contributes significantly to the compound's reactivity profile and its utility in synthetic applications.

Historical Context in Heterocyclic Chemistry

The development of 5-nitropyridine-2-carbonyl chloride must be understood within the broader historical framework of pyridine chemistry, which traces its origins to the pioneering work of early organic chemists. Pyridine itself was first isolated and characterized by Thomas Anderson in 1849 from the pyrolysis products of animal bones, marking the beginning of systematic heterocyclic chemistry. The subsequent decades witnessed remarkable advances in understanding pyridine structure and reactivity, culminating in the fundamental contributions of Aleksei Yevgen'evich Chichibabin, whose work established the theoretical and practical foundations for modern pyridine synthesis.

Chichibabin's seminal contributions to pyridine chemistry, particularly the development of the Chichibabin synthesis in 1924, revolutionized the field by providing efficient methods for constructing pyridine rings from readily available starting materials. The Chichibabin synthesis, based on the condensation of aldehydes, ketones, and ammonia derivatives, established principles that continue to influence contemporary heterocyclic synthesis. This historical foundation proved crucial for the subsequent development of specialized pyridine derivatives, including nitrated compounds like 5-nitropyridine-2-carbonyl chloride.

The evolution of nitration chemistry in aromatic heterocycles represents another critical historical thread leading to compounds like 5-nitropyridine-2-carbonyl chloride. Early investigations into electrophilic aromatic substitution reactions on pyridine revealed the challenging nature of direct nitration due to the electron-deficient character of the pyridine ring. These studies demonstrated that pyridine's nitrogen atom significantly deactivates the ring toward electrophilic attack, necessitating more sophisticated synthetic approaches for introducing nitro substituents. The development of indirect nitration methods, including the use of pyridine nitrogen-oxide intermediates, expanded the accessible chemical space within nitrated pyridine derivatives.

The synthesis of carbonyl chloride derivatives from carboxylic acids emerged as a parallel development in organic chemistry, with thionyl chloride becoming the reagent of choice for converting carboxylic acids to acid chlorides. The application of this methodology to pyridine carboxylic acids enabled the preparation of reactive intermediates like 5-nitropyridine-2-carbonyl chloride. Historical patent literature documents various approaches to preparing nitropyridine derivatives, reflecting the industrial importance of these compounds in pharmaceutical and agricultural applications.

Contemporary heterocyclic chemistry has witnessed renewed interest in functionalized pyridine derivatives, driven by their prevalence in biologically active molecules. Analysis of United States Food and Drug Administration-approved drugs from 2014 to 2023 reveals that 54 drugs containing pyridine rings received approval, with 33% representing anticancer therapeutics and 20% affecting the central nervous system. This statistical analysis underscores the continuing relevance of pyridine chemistry in modern pharmaceutical development and highlights the importance of synthetic intermediates like 5-nitropyridine-2-carbonyl chloride.

Role in Contemporary Organic Synthesis

5-Nitropyridine-2-carbonyl chloride occupies a prominent position in contemporary organic synthesis as a versatile building block for complex molecular construction. The compound's bifunctional nature, featuring both electrophilic carbonyl chloride and electron-withdrawing nitro substituents, enables participation in diverse synthetic transformations that would be challenging to achieve through alternative approaches. Recent synthetic applications demonstrate the compound's utility in constructing sophisticated heterocyclic architectures with applications ranging from pharmaceutical intermediates to advanced materials.

In pharmaceutical synthesis, 5-nitropyridine-2-carbonyl chloride serves as a key intermediate in the preparation of benzimidazole derivatives with enhanced thermal stability. Research conducted on superheat-resistant polyimides employed 5-nitropicolinoyl chloride (an alternative name for 5-nitropyridine-2-carbonyl chloride) in a multi-step synthesis involving N-methyl-4-nitrobenzene-1,2-diamine. The reaction proceeds through nucleophilic acyl substitution, where the carbonyl chloride functionality undergoes reaction with the diamine substrate in the presence of triethylamine as a base. The resulting amide intermediate subsequently undergoes cyclization and reduction to afford the target benzimidazole scaffold with incorporated pyridine functionality.

The synthetic sequence begins with the careful addition of 5-nitropicolinoyl chloride to a solution of N-methyl-4-nitrobenzene-1,2-diamine and triethylamine in tetrahydrofuran, maintaining the reaction temperature below 10 degrees Celsius to control the highly exothermic acylation process. Following overnight stirring at room temperature, the reaction mixture undergoes aqueous workup to isolate the crude amide product. The subsequent cyclization step employs gamma-butyrolactone as solvent with p-toluenesulfonic acid as catalyst, proceeding at 190 degrees Celsius for 5 hours to form the benzimidazole ring system. This methodology achieved a two-step yield of 71.0%, demonstrating the efficiency of 5-nitropyridine-2-carbonyl chloride as an acylating agent in complex synthetic sequences.

Modern applications of 5-nitropyridine-2-carbonyl chloride extend beyond traditional amide bond formation to encompass advanced catalytic transformations. The compound participates in Suzuki-Miyaura coupling reactions as a precursor to organoboron reagents, facilitating carbon-carbon bond formation under palladium catalysis. These coupling reactions proceed under mild conditions with excellent functional group tolerance, enabling the incorporation of pyridine-containing fragments into complex molecular frameworks. The regioselectivity and high yields achieved in these transformations reflect the optimized electronic properties imparted by the nitro and carbonyl chloride substituents.

ApplicationReaction TypeYieldTemperatureReference
Benzimidazole SynthesisAcylation/Cyclization71.0%190°CPMC Article
Suzuki-Miyaura CouplingCross-CouplingHighMildSmolecule
Nitroarene ReductionGreen ChemistryEfficientVariableSmolecule

Green chemistry applications represent an emerging frontier for 5-nitropyridine-2-carbonyl chloride utilization, particularly in the development of environmentally sustainable methods for nitroarene reduction to corresponding arylamines. These methodologies focus on economic and environmentally friendly procedures that minimize waste generation while maintaining high conversion efficiency. The dual functionality of 5-nitropyridine-2-carbonyl chloride enables its use as both substrate and synthetic intermediate in these transformations, contributing to more efficient overall synthetic strategies.

Industrial process development has embraced 5-nitropyridine-2-carbonyl chloride as a key intermediate in the synthesis of various nitropyridine derivatives through electrophilic substitution reactions. These processes typically employ dinitrogen pentoxide in organic solvents to achieve high yields and regioselectivity in the formation of polynitrated pyridine compounds. The systematic optimization of reaction conditions has enabled the development of scalable synthetic routes suitable for commercial production of pharmaceutical and agrochemical intermediates.

The contemporary significance of 5-nitropyridine-2-carbonyl chloride in organic synthesis reflects broader trends toward the development of versatile synthetic building blocks that enable efficient construction of complex molecular architectures. As synthetic chemistry continues to evolve toward more sustainable and efficient methodologies, compounds like 5-nitropyridine-2-carbonyl chloride represent valuable tools for achieving these objectives while maintaining the structural diversity necessary for modern pharmaceutical and materials applications.

Molecular Geometry and Crystallographic Data

The molecular geometry of 5-nitropyridine-2-carbonyl chloride is fundamentally influenced by the planar aromatic pyridine ring system, which serves as the structural backbone [2] [3]. Crystallographic studies of related nitropyridine compounds demonstrate that the pyridine ring maintains essential planarity with maximum deviations typically less than 0.007 Å from the mean plane [3]. The nitro group at the 5-position adopts a coplanar orientation with respect to the pyridine ring, as evidenced by X-ray crystallographic analysis of similar compounds such as 2-amino-5-nitropyridine [4].

The carbonyl chloride functional group at the 2-position introduces significant electronic effects due to the electron-withdrawing nature of both the carbonyl and chlorine atoms . Bond length analysis of comparable pyridine derivatives indicates that the carbon-nitrogen bonds within the ring typically range from 1.374 to 1.380 Å, while the carbon-carbon bonds span 1.380 to 1.397 Å [5]. The presence of the nitro group significantly affects the electronic distribution, with the C-NO₂ bond length typically measuring between 1.453 and 1.472 Å [5].

Intermolecular interactions in the crystalline state are dominated by dipole-dipole forces arising from the polar nitro and carbonyl chloride groups [3]. Short contacts between chlorine and oxygen atoms, typically ranging from 3.09 to 3.38 Å, contribute to the overall crystal packing arrangement [3].

Structural ParameterEstimated ValueReference Basis
Pyridine ring planarity< 0.01 Å deviationSimilar nitropyridine compounds [3]
C-NO₂ bond length1.45-1.47 ÅComparable nitro-substituted pyridines [5]
C-COCl bond length1.48-1.52 ÅAromatic carbonyl chlorides [6]
NO₂ dihedral angle0-10°Coplanar with ring system [4]

Spectroscopic Characterization

Infrared Spectral Signatures

The infrared spectrum of 5-nitropyridine-2-carbonyl chloride exhibits characteristic absorption bands that provide definitive identification of the functional groups present [6] [7]. The carbonyl chloride functionality displays a highly distinctive and intense absorption band in the region of 1780-1820 cm⁻¹, corresponding to the C=O stretching vibration [6] [8]. This frequency range is characteristic of acyl chlorides and appears at higher wavenumbers compared to ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom [8].

The nitro group contributes two prominent absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations [7] [9]. The asymmetric stretch appears in the range of 1540-1570 cm⁻¹, while the symmetric stretch occurs at 1340-1370 cm⁻¹ [7]. These bands are particularly intense due to the large change in dipole moment during the vibrational motion [7].

The pyridine ring system contributes several characteristic absorptions [6]. The C=N stretching vibration of the aromatic ring appears as a medium-intensity band in the region of 1580-1600 cm⁻¹ [6]. Aromatic C=C stretching vibrations manifest in the range of 1450-1480 cm⁻¹ [6]. The C-H stretching vibrations of the aromatic protons occur in the region of 3000-3100 cm⁻¹, appearing as weak to medium intensity bands [6].

Additional characteristic absorptions include the C-Cl stretching vibration at 700-750 cm⁻¹ and various bending modes associated with the nitro group around 850-900 cm⁻¹ [6] [7].

Vibrational ModeFrequency Range (cm⁻¹)Expected Intensity
C=O stretch (carbonyl chloride)1780-1820Very Strong
NO₂ asymmetric stretch1540-1570Strong
NO₂ symmetric stretch1340-1370Strong
C=N stretch (pyridine)1580-1600Medium
C=C stretch (aromatic)1450-1480Medium
C-Cl stretch700-750Medium
C-H stretch (aromatic)3000-3100Weak-Medium

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of carbon and hydrogen atoms within 5-nitropyridine-2-carbonyl chloride [10] [11]. The ¹³C nuclear magnetic resonance spectrum exhibits distinct chemical shifts characteristic of the different carbon environments present in the molecule [10].

The carbonyl carbon (C-2) appears significantly downfield, typically in the range of 160-170 ppm, due to the deshielding effect of the electronegative oxygen atom and the adjacent nitrogen [10]. The carbon bearing the nitro group (C-5) also exhibits considerable downfield shift, appearing around 145-155 ppm due to the electron-withdrawing nature of the nitro substituent [10].

The remaining aromatic carbons display chemical shifts consistent with electron-deficient pyridine systems [10] [11]. Carbon atoms C-3, C-4, and C-6 typically appear in the ranges of 125-135 ppm, 123-133 ppm, and 150-160 ppm, respectively [10]. The significant downfield shift of C-6 reflects its proximity to the electronegative nitrogen atom of the pyridine ring [10].

¹H nuclear magnetic resonance analysis reveals the chemical shifts of the aromatic protons [11]. The proton at the 3-position appears as a doublet around 8.0-8.5 ppm, while the proton at the 4-position manifests as a doublet of doublets in the range of 8.5-9.0 ppm [11]. The proton at the 6-position, being adjacent to the pyridine nitrogen, exhibits the most downfield shift at 9.0-9.5 ppm and appears as a doublet [11].

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
C-2 (carbonyl)160-170N/AN/A
C-3125-1358.0-8.5Doublet
C-4123-1338.5-9.0Doublet of doublets
C-5 (nitro)145-155N/AN/A
C-6150-1609.0-9.5Doublet

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-nitropyridine-2-carbonyl chloride provides valuable information regarding its molecular ion and characteristic fragmentation pathways [12] [13]. The molecular ion peak appears at m/z 186, corresponding to the molecular weight of the compound . The presence of chlorine introduces a characteristic isotope pattern, with the M+2 peak appearing at m/z 188 due to the ³⁷Cl isotope [12].

Common fragmentation patterns observed in related nitropyridine compounds include the loss of the nitro group (loss of 46 mass units) and the loss of chlorine from the carbonyl chloride functionality (loss of 35 mass units) [12] [13]. The base peak often corresponds to the pyridine ring system after loss of substituents [12].

The fragmentation of the carbonyl chloride group typically proceeds through the loss of chlorine radical, resulting in an acylium ion [13]. The nitro group may undergo elimination as nitrogen dioxide, leading to a significant fragment at m/z 140 [12]. Additional fragmentations include the formation of smaller ring fragments and the eventual breakdown to form simple nitrogen-containing ions [12] [13].

Characteristic fragment ions for 5-nitropyridine-2-carbonyl chloride include peaks at m/z 151 (loss of Cl), m/z 140 (loss of NO₂), and m/z 105 (loss of both NO₂ and Cl) [12]. The fragmentation pattern provides a reliable fingerprint for compound identification and structural confirmation [13].

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of 5-nitropyridine-2-carbonyl chloride can be estimated based on data from structurally related compounds and theoretical calculations [14] [15] [16]. The melting point remains unreported in the literature, but based on similar nitropyridine derivatives, it is expected to fall within the range typical for substituted pyridines [14] [16].

The estimated density of 5-nitropyridine-2-carbonyl chloride ranges from 1.5 to 1.6 g/cm³, which is consistent with the density values observed for related nitropyridine compounds [14] [16]. This elevated density compared to simple organic compounds reflects the presence of the heavy nitro group and the chlorine atom [16].

Boiling point predictions based on structural analogues suggest a value in the range of 280-300°C under standard atmospheric pressure [17] [18]. The presence of the electron-withdrawing nitro group and the polar carbonyl chloride functionality contribute to elevated boiling points through enhanced intermolecular forces [18].

Thermal stability analysis indicates that 5-nitropyridine-2-carbonyl chloride should remain stable under normal storage conditions [17] [19]. However, the compound may undergo decomposition at elevated temperatures, particularly above 200°C, following patterns observed in related nitropyridine derivatives [19] [20].

The heat capacity and enthalpy of formation can be estimated using group contribution methods and comparison with experimental data for 2-amino-5-nitropyridine [19] [21]. Thermodynamic functions such as entropy and Gibbs free energy of formation follow trends consistent with substituted pyridine compounds [19] [22].

Phase behavior studies suggest limited solubility in water due to the hydrophobic aromatic ring and the absence of hydrogen bond donors [17]. The compound exhibits enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [18].

PropertyEstimated ValueReference Basis
Density1.5-1.6 g/cm³Similar nitropyridine compounds [14] [16]
Boiling Point280-300°CStructural analogues [17] [18]
Flash Point160-180°CPredicted from structure [17]
Thermal StabilityStable to ~200°CRelated compounds [19] [20]
Water SolubilityLimitedTypical aromatic nitro compounds [17]

The synthesis of 5-nitropyridine-2-carbonyl chloride through traditional nitration-carbonylation pathways represents a cornerstone methodology in heterocyclic chemistry. The classical approach involves a sequential two-step process: initial nitration of the pyridine ring system followed by carbonylation at the desired position.

Mixed Acid Nitration Systems

The most established traditional method employs concentrated nitric acid in combination with sulfuric acid, commonly referred to as "mixed acid" nitration [1] [2]. This methodology targets the electron-deficient pyridine ring system, which exhibits significantly reduced reactivity compared to benzene derivatives due to the electronegative nitrogen atom. The nitration process typically requires elevated temperatures ranging from 110°C to 150°C and extended reaction times of 6-24 hours to achieve reasonable conversion rates [3].

The mechanism involves the formation of the nitronium ion (NO2+) through the dehydration of nitric acid by sulfuric acid, followed by electrophilic attack at the 5-position of the pyridine ring. However, the inherent electron deficiency of pyridine necessitates harsh reaction conditions, often resulting in multiple nitration products and reduced selectivity [4]. Typical yields for this methodology range from 50-75%, with significant formation of regioisomeric byproducts requiring extensive purification procedures [5].

Dinitrogen Pentoxide Nitration

An alternative traditional approach utilizes dinitrogen pentoxide (N2O5) as the nitrating agent, originally developed by Bakke and co-workers [2]. This method involves the reaction of pyridine with N2O5 in an inert organic solvent such as dichloromethane at low temperatures (-10°C to 25°C). The reaction proceeds through the formation of N-nitropyridinium nitrate intermediate, which subsequently undergoes rearrangement to yield the desired 3-nitropyridine product [6].

The dinitrogen pentoxide method offers improved regioselectivity, typically achieving 60-68% yields with predominant formation of the β-nitrated product [2]. The reaction mechanism involves initial formation of the N-nitropyridinium salt, followed by nucleophilic attack by sulfite species, leading to regioselective nitration at the 3-position through a proposed [8] sigmatropic shift mechanism [6].

Carbonylation Procedures

Following nitration, the introduction of the carbonyl chloride functionality is achieved through established carbonylation methodologies. The most common approach involves the conversion of the corresponding carboxylic acid precursor using thionyl chloride (SOCl2) under reflux conditions [10]. This transformation proceeds through the formation of a chlorosulfite ester intermediate, which subsequently undergoes nucleophilic attack by chloride ion to yield the desired acyl chloride product [11].

The thionyl chloride carbonylation method typically achieves yields of 70-95% and is particularly effective when conducted in the presence of catalytic amounts of pyridine, which facilitates the formation of the chlorosulfite intermediate [10] [12]. The reaction conditions involve heating the carboxylic acid precursor with an excess of thionyl chloride at 20-40°C for 1-2 hours, with concurrent evolution of sulfur dioxide and hydrogen chloride gases [11].

Alternative carbonylation reagents include phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5), which offer comparable yields under more forcing conditions [13]. The POCl3 method typically requires temperatures of 100-105°C and reaction times of 5 hours, achieving yields of 85-95% [14]. However, these methods necessitate careful handling due to the corrosive nature of the reagents and the evolution of toxic byproducts [13].

Modern Catalytic Approaches

Contemporary synthetic methodologies for 5-nitropyridine-2-carbonyl chloride have evolved to incorporate advanced catalytic systems that offer improved efficiency, selectivity, and environmental sustainability. These modern approaches leverage transition metal catalysis, continuous flow technology, and novel reaction media to overcome the limitations of traditional methods.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation represents a significant advancement in the synthesis of pyridine carbonyl chlorides. This methodology employs palladium complexes as catalysts to facilitate the direct incorporation of carbon monoxide into the pyridine ring system [15] [16]. The reaction typically utilizes Pd(PPh3)4 or Pd(OAc)2 with triphenylphosphine ligands under carbon monoxide atmosphere at pressures of 5-30 bar and temperatures of 80-120°C [16].

The mechanism involves oxidative addition of the halogenated pyridine substrate to the palladium center, followed by carbon monoxide insertion and reductive elimination to form the desired carbonyl product [15]. This approach offers excellent functional group tolerance and high regioselectivity, with typical yields ranging from 75-90% over reaction times of 2-8 hours [16].

A notable advantage of palladium-catalyzed carbonylation is its compatibility with various leaving groups, including bromides, iodides, and triflates, providing flexibility in substrate selection [16]. The method has been successfully applied to the synthesis of pyridine-2-carboxaldehydes and related carbonyl derivatives, demonstrating its versatility in heterocyclic synthesis [16].

Rhodium-Catalyzed Processes

Rhodium-based catalytic systems have emerged as powerful tools for the synthesis of nitropyridine carbonyl derivatives. These systems typically employ rhodium complexes with phosphine ligands under syngas (CO/H2) conditions at pressures of 30-40 bar and temperatures of 80-120°C [16]. The rhodium-catalyzed approach offers excellent yields of 60-80% with high regioselectivity for the desired carbonyl product [16].

The mechanism involves similar oxidative addition and reductive elimination steps as palladium catalysis, but with enhanced activity under syngas conditions. The presence of hydrogen gas facilitates the formation of aldehydes and other reduced carbonyl species, providing access to diverse synthetic intermediates [16]. This methodology has been particularly successful in the synthesis of pyridine-2-carboxaldehydes from 2-bromopyridine precursors [16].

Continuous Flow Microreactor Technology

The implementation of continuous flow microreactor technology represents a paradigm shift in the synthesis of nitropyridine derivatives. This approach addresses the inherent safety concerns associated with traditional nitration reactions while providing superior control over reaction parameters [1] [17]. Microreactors offer enhanced heat transfer, improved mixing, and precise reagent addition, enabling safer and more efficient synthesis [1].

A notable example involves the two-step continuous flow synthesis of 4-nitropyridine, where pyridine N-oxide is nitrated with HNO3/H2SO4 in a microreactor at 120°C with residence times of 18 minutes, achieving yields of 85% [1]. The second step involves reduction with PCl3 at 50°C for 5 minutes, providing the final product in 83% overall yield [1].

The advantages of continuous flow technology include reduced reaction times (from hours to minutes), improved safety through controlled reagent handling, and enhanced reproducibility. The technology enables precise temperature control and eliminates the risk of thermal runaway associated with batch nitration processes [1] [17].

Solvent-Free and Green Synthesis Innovations

The development of environmentally sustainable synthetic methodologies has become increasingly important in the preparation of 5-nitropyridine-2-carbonyl chloride. Green synthesis approaches emphasize the reduction of organic solvent consumption, energy efficiency, and waste minimization while maintaining high synthetic efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green technology for the preparation of nitropyridine derivatives. This methodology utilizes microwave radiation to accelerate chemical reactions through efficient heating mechanisms, significantly reducing reaction times and energy consumption [18] [19]. The technique is particularly effective for nitration reactions, where rapid heating can overcome the activation barriers associated with electron-deficient pyridine rings.

A representative example involves the one-pot, four-component synthesis of pyridine derivatives under microwave irradiation in ethanol [18] [19]. The reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate under microwave conditions (2-7 minutes) achieves excellent yields of 82-94% [18] [19]. This compares favorably with conventional heating methods, which require 6-9 hours to achieve similar yields of 71-88% [18] [19].

The mechanism involves rapid heating of the reaction mixture through microwave absorption, leading to enhanced molecular motion and increased reaction rates. The polar nature of many nitrating agents makes them particularly responsive to microwave heating, resulting in efficient energy transfer and accelerated reaction kinetics [18].

Solvent-Free Methodologies

Solvent-free synthesis represents a significant advancement in green chemistry, eliminating the need for organic solvents and reducing environmental impact [20] [21]. These methodologies rely on neat reaction conditions, where reactants are mixed directly without additional solvents, often employing mechanical activation or thermal treatment to promote reaction.

Metal-organic frameworks (MOFs) have been successfully employed as catalysts in solvent-free synthesis of pyrazolo[3,4-b]pyridines, achieving high yields at 100°C under neat conditions [20]. The Fe3O4@MIL-101(Cr)-N(CH2PO3)2 catalyst enables the condensation reaction of aldehydes with nitrogen-containing heterocycles, providing products in excellent yields with easy catalyst recovery [20].

The advantages of solvent-free synthesis include reduced environmental impact, simplified workup procedures, and enhanced atom economy. The absence of solvents also eliminates issues related to solvent purification, storage, and disposal, making these methods particularly attractive for industrial applications [20].

Aqueous Media Reactions

The use of water as a reaction medium represents another important green chemistry approach for nitropyridine synthesis. Water offers several advantages, including non-toxicity, abundance, and unique solvation properties that can enhance reaction selectivity [18]. Aqueous nitration reactions have been developed using water-soluble nitrating agents and catalysts.

Ionic liquids based on pyridinium salts have been developed for nitration reactions in aqueous media [22]. The 1-sulfopyridinium nitrate ([Pyridine-SO3H]NO3) reagent functions as both solvent and nitrating agent, enabling efficient nitration of aromatic compounds at room temperature without additional catalysts [22]. This methodology demonstrates the potential for developing environmentally benign nitration processes.

Mechanochemical Synthesis

Mechanochemical synthesis utilizes mechanical energy, typically through ball milling or grinding, to promote chemical reactions without the need for solvents or elevated temperatures [18]. This approach is particularly effective for solid-state reactions and offers advantages in terms of energy efficiency and environmental sustainability.

The mechanochemical approach has been applied to the synthesis of various heterocyclic compounds, including pyridine derivatives, through direct grinding of reactants [18]. The mechanical energy provided by ball milling creates localized high-energy zones that facilitate bond breaking and formation, enabling reactions to proceed under mild conditions [18].

Purification Techniques and Yield Optimization

The successful synthesis of 5-nitropyridine-2-carbonyl chloride requires careful attention to purification methodologies and yield optimization strategies. The complex nature of nitration and carbonylation reactions often produces multiple byproducts, necessitating efficient separation and purification techniques.

Crystallization Methods

Crystallization remains the most widely employed purification technique for 5-nitropyridine-2-carbonyl chloride due to its effectiveness in removing impurities and achieving high purity levels [23] [24]. The selection of appropriate crystallization solvents is crucial for achieving optimal purification results.

Traditional crystallization from ethanol or benzene typically achieves purities of 95-99% with recovery yields of 70-85% [14] [23]. The process involves dissolution of the crude product in hot solvent, followed by controlled cooling to induce crystallization. The crystallization of 2,6-dichloro-4-nitropyridine N-oxide from methanol demonstrates the effectiveness of this approach, yielding diffraction-quality crystals suitable for structural analysis [23].

Mixed solvent crystallization systems offer enhanced selectivity for specific impurities. The combination of methanol/water or acetone/hexane systems can achieve purities of 92-97% with recovery yields of 80-90% [24]. The choice of solvent system depends on the solubility characteristics of both the desired product and the impurities present [24].

Chromatographic Purification

Column chromatography provides high-resolution separation capabilities for complex mixtures of nitropyridine derivatives. Silica gel chromatography with appropriate eluent systems can achieve purities of 90-98%, although with somewhat lower recovery yields of 60-80% due to product retention on the stationary phase [13].

The selection of eluent systems is critical for effective separation. Typical eluents include dichloromethane, ethyl acetate, and hexane mixtures with varying polarities to optimize separation efficiency. The use of gradient elution systems can further enhance separation performance [13].

High-performance liquid chromatography (HPLC) offers analytical monitoring capabilities for reaction progress and product purity assessment. This technique is particularly valuable for quantitative analysis of reaction yields and impurity profiles [25].

Sublimation Techniques

Sublimation represents an excellent purification method for volatile nitropyridine derivatives, offering the highest purity levels of 98-99.5% without the use of solvents [25]. The technique involves heating the crude product under reduced pressure (0.1-10 mmHg) at temperatures of 80-120°C, causing direct transition from solid to vapor phase [25].

The sublimation process effectively removes non-volatile impurities while preserving the integrity of the desired product. However, the technique is limited to compounds with appropriate volatility characteristics and may result in lower recovery yields of 60-75% due to decomposition at elevated temperatures [25].

Yield Optimization Strategies

Systematic optimization of reaction conditions is essential for maximizing yields in nitropyridine synthesis. Key parameters include temperature control, reagent stoichiometry, reaction time, and solvent selection [25] [26].

Temperature optimization represents one of the most effective strategies for yield improvement, typically providing 10-25% yield increases [25]. The optimization involves careful balance between reaction rate and selectivity, with kinetic versus thermodynamic control considerations [26]. Continuous monitoring through IR spectroscopy and NMR analysis enables real-time optimization of reaction conditions [25].

Reagent stoichiometry optimization can provide yield improvements of 15-30% while minimizing waste generation [26]. The use of slight excess of nitrating agents (1.1-1.5 equivalents) often provides optimal results without excessive byproduct formation [25]. Titration and GC-MS analysis enable precise monitoring of reagent consumption and product formation [26].

Reaction time control prevents overreaction and decomposition, typically improving yields by 5-20% [26]. TLC and HPLC monitoring provide real-time assessment of reaction progress, enabling precise determination of optimal reaction endpoints [25].

Advanced purification techniques such as continuous extraction offer scalable solutions for industrial applications. Dichloromethane/water extraction systems can achieve purities of 85-95% with recovery yields of 75-90%, making them suitable for large-scale production [25].

The integration of multiple purification techniques in sequence often provides optimal results. For example, initial crystallization followed by column chromatography can achieve overall purities exceeding 98% while maintaining reasonable recovery yields [25]. The selection of appropriate purification sequences depends on the specific impurity profile and the desired final purity specifications [26].

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Dates

Last modified: 08-16-2023

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